2,5-Dimethyl-4-fluorobenzyl alcohol
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Overview
Description
2,5-Dimethyl-4-fluorobenzyl alcohol is an organic compound with the molecular formula C9H11FO It is a derivative of benzyl alcohol, where the benzene ring is substituted with two methyl groups at the 2 and 5 positions and a fluorine atom at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-4-fluorobenzyl alcohol can be achieved through several methods:
Reduction of 2,5-Dimethyl-4-fluorobenzaldehyde: This method involves the reduction of 2,5-Dimethyl-4-fluorobenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like ethanol or tetrahydrofuran (THF).
Grignard Reaction: Another method involves the reaction of 2,5-Dimethyl-4-fluorobenzyl chloride with a Grignard reagent (e.g., methylmagnesium bromide) followed by hydrolysis to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes using catalytic hydrogenation. This method is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-4-fluorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form 2,5-Dimethyl-4-fluorobenzaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 2,5-Dimethyl-4-fluorobenzyl chloride.
Esterification: The alcohol can react with carboxylic acids or acid chlorides to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in solvents like dichloromethane (DCM) or acetone.
Substitution: SOCl2, phosphorus tribromide (PBr3), or tosyl chloride (TsCl) in pyridine.
Esterification: Carboxylic acids or acid chlorides in the presence of sulfuric acid (H2SO4) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: 2,5-Dimethyl-4-fluorobenzaldehyde.
Substitution: 2,5-Dimethyl-4-fluorobenzyl chloride.
Esterification: Various esters depending on the carboxylic acid or acid chloride used.
Scientific Research Applications
2,5-Dimethyl-4-fluorobenzyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-4-fluorobenzyl alcohol depends on its specific application. In general, the compound can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylbenzyl alcohol: Lacks the fluorine atom, which can significantly alter its chemical and biological properties.
4-Fluorobenzyl alcohol: Lacks the methyl groups, which can affect its reactivity and interactions.
2,5-Dimethyl-4-chlorobenzyl alcohol:
Uniqueness
2,5-Dimethyl-4-fluorobenzyl alcohol is unique due to the presence of both methyl groups and a fluorine atom on the benzene ring. This combination of substituents can enhance its stability, reactivity, and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C9H11FO |
---|---|
Molecular Weight |
154.18 g/mol |
IUPAC Name |
(4-fluoro-2,5-dimethylphenyl)methanol |
InChI |
InChI=1S/C9H11FO/c1-6-4-9(10)7(2)3-8(6)5-11/h3-4,11H,5H2,1-2H3 |
InChI Key |
ISPGSZLUJPDLNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)C)CO |
Origin of Product |
United States |
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